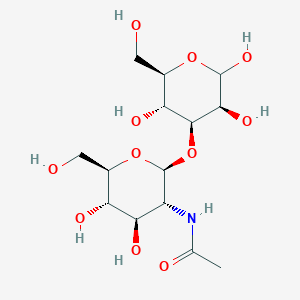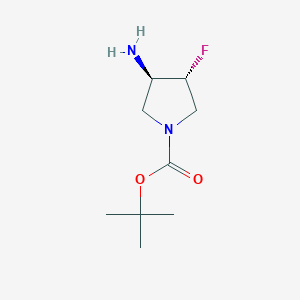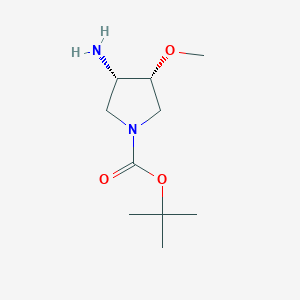
3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose
Overview
Description
beta-D-GlcpNAc-(1->3)-D-Manp: is a disaccharide compound consisting of N-acetyl-beta-D-glucosamine linked to D-mannose through a beta-(1->3) glycosidic bond. This compound is a part of the larger family of oligosaccharides and plays a significant role in various biological processes, including cell signaling and molecular recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-GlcpNAc-(1->3)-D-Manp typically involves the use of glycosyl donors and acceptors. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosyl donor, often a trichloroacetimidate derivative of N-acetyl-beta-D-glucosamine, reacts with the glycosyl acceptor, D-mannose, under the influence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of beta-D-GlcpNAc-(1->3)-D-Manp involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of the N-acetyl-beta-D-glucosamine residue to D-mannose in a highly specific manner. The process is carried out in bioreactors under controlled conditions of pH, temperature, and substrate concentration to maximize the efficiency and yield of the desired disaccharide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: beta-D-GlcpNAc-(1->3)-D-Manp can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include periodate and bromine water.
Reduction: The compound can be reduced to form alditols using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. For example, acetylation using acetic anhydride in the presence of a base like pyridine.
Common Reagents and Conditions
Oxidation: Periodate, bromine water; aqueous conditions.
Reduction: Sodium borohydride; methanol or ethanol as solvent.
Substitution: Acetic anhydride, pyridine; room temperature.
Major Products Formed
Oxidation: Formation of uronic acids.
Reduction: Formation of alditols.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
beta-D-GlcpNAc-(1->3)-D-Manp has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: Plays a role in cell-cell communication and molecular recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in food and cosmetic products.
Mechanism of Action
The mechanism by which beta-D-GlcpNAc-(1->3)-D-Manp exerts its effects involves its interaction with specific receptors and enzymes. The compound binds to lectins, which are carbohydrate-binding proteins, facilitating cell-cell adhesion and signaling. It also serves as a substrate for glycosidases, which hydrolyze the glycosidic bond, releasing the monosaccharides for further metabolic processes.
Comparison with Similar Compounds
Similar Compounds
beta-D-GlcpNAc-(1->3)-beta-D-Galp: An amino disaccharide consisting of N-acetyl-beta-D-glucosamine linked to beta-D-galactose.
beta-D-GlcpNAc-(1->3)-alpha-D-GalpNAc: An amino disaccharide comprising N-acetyl-beta-D-glucosamine linked to alpha-D-galactosamine.
Uniqueness
beta-D-GlcpNAc-(1->3)-D-Manp is unique due to its specific glycosidic linkage and the presence of D-mannose, which imparts distinct biological properties. Unlike other similar compounds, it has a higher affinity for certain lectins and glycosidases, making it particularly useful in targeted biological applications.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWNIYCPCRHGAE-DLDFRZNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol](/img/structure/B1141781.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)


![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)
![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
